molecular formula C13H11NO B2997847 1-[3-(Pyridin-4-yl)phenyl]ethan-1-one CAS No. 339333-76-5

1-[3-(Pyridin-4-yl)phenyl]ethan-1-one

Cat. No.: B2997847
CAS No.: 339333-76-5
M. Wt: 197.237
InChI Key: ZLJWVMPGPJLLBA-UHFFFAOYSA-N
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Description

1-[3-(Pyridin-4-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a phenyl group, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pyridin-4-yl)phenyl]ethan-1-one typically involves the reaction of 4-bromopyridine with 3-phenylpropan-1-one under basic conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The mixture is heated to reflux, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Pyridin-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-(Pyridin-4-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone
  • 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
  • 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone

Uniqueness: 1-[3-(Pyridin-4-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the pyridine and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(3-pyridin-4-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10(15)12-3-2-4-13(9-12)11-5-7-14-8-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJWVMPGPJLLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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